A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: A Keystone Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: A Keystone Intermediate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks for the synthesis of biologically active agents. 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is one such molecule. Characterized by a bromophenyl group linked via an ethanone bridge to a pyridine ring, this compound embodies a strategic convergence of chemical functionalities pivotal for modern drug design. Its primary identifier in chemical literature and commerce is CAS Number: 1099433-27-8 .[1][2]
The significance of this molecule lies not in its intrinsic biological activity, but in its role as a high-potential intermediate. The pyridine moiety offers a basic nitrogen atom, crucial for forming hydrogen bonds with protein targets and improving aqueous solubility. The bromophenyl ring is a versatile handle for introducing further molecular complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The central ketone and adjacent methylene bridge provide conformational flexibility and additional points for chemical modification. This guide offers an in-depth analysis of its properties, synthesis, and critical applications for researchers in drug development.
Section 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and drug design. The key characteristics of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 1099433-27-8 | [1][2] |
| Molecular Formula | C₁₃H₁₀BrNO | [2] |
| Molecular Weight | 276.13 g/mol | [2] |
| IUPAC Name | 1-(4-bromophenyl)-2-(pyridin-4-yl)ethanone | N/A |
| Synonyms | 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethan-1-one | [3] |
| SMILES | C1=C(C=CC(=C1)Br)CC(=O)C2=CC=NC=C2 | [2] |
| InChI Key | RJMALCXNZXZQNS-UHFFFAOYSA-N | N/A |
| Purity (Typical) | ≥98% | [2] |
| Topological Polar Surface Area | 29.96 Ų | [2] |
| LogP (Calculated) | 3.2695 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is typically achieved through the nucleophilic substitution of a reactive α-haloketone with a suitable pyridine precursor. The most logical and industrially scalable approach involves the alkylation of a 4-methylpyridine (4-picoline) derivative or the direct reaction with a pre-functionalized pyridine. A robust method involves the reaction of 2,4'-dibromoacetophenone with 4-picoline.
The causality behind this choice of reactants is clear: 2,4'-dibromoacetophenone, also known as 4-bromophenacyl bromide, provides the bromophenyl ethanone backbone and a highly reactive α-bromine, which is an excellent leaving group for an SN2 reaction.[4] 4-Picoline acts as the nucleophile, with the methylene group adjacent to the pyridine ring being sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion that attacks the electrophilic carbon of the C-Br bond.
Experimental Protocol: Nucleophilic Alkylation
This protocol is a self-validating system based on established principles of carbanion chemistry and nucleophilic substitution.
Step 1: Deprotonation of 4-Picoline.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-picoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature. The formation of the deep red or orange color of the picolyl anion indicates successful deprotonation. The choice of a strong, hindered base is critical to ensure complete deprotonation of the methyl group without competing nucleophilic attack on the pyridine ring.
Step 2: Nucleophilic Attack.
-
In a separate flask, dissolve 2,4'-dibromoacetophenone (1.0 equivalent) in anhydrous THF.
-
Add the solution of 2,4'-dibromoacetophenone dropwise to the cold (-78 °C) solution of the picolyl anion. The reaction is kept at low temperature to prevent side reactions and ensure regioselectivity.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
Step 3: Quenching and Work-up.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining base and anions.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification.
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone as a solid.
Caption: Synthesis workflow for 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is realized in its application as a scaffold for creating libraries of potential drug candidates, particularly protein kinase inhibitors.[5][6][7]
The Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, especially in oncology.[6] Many kinase inhibitors bind to the ATP-binding site of the enzyme. The pyridine ring of the title compound is an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region.[8] The bromophenyl group serves as a vector, pointing out of the active site towards the solvent-exposed region. This allows for the attachment of various substituents via Suzuki or other coupling reactions to enhance potency, selectivity, and pharmacokinetic properties.[9]
Derivatives of this core structure are explored as inhibitors for a wide range of kinases, including:
-
c-Jun N-terminal kinases (JNKs): Implicated in inflammatory diseases and neurodegenerative disorders.[5]
-
Met Kinase: A target in various cancers, where its signaling pathway is often dysregulated.[6]
-
Protein Kinase B (Akt): A key node in cell survival and proliferation pathways.[7]
-
PIM Kinases: Involved in cell cycle progression and apoptosis, making them attractive oncology targets.[8]
Caption: Role as a versatile scaffold in medicinal chemistry.
Section 4: Predicted Spectral Analysis and Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features.
-
¹H NMR (Proton NMR):
-
Pyridine Protons: Two distinct signals are expected in the aromatic region. The protons ortho to the nitrogen (at positions 2 and 6) will be deshielded and appear as a doublet around δ 8.6-8.8 ppm. The protons meta to the nitrogen (at positions 3 and 5) will appear as a doublet further upfield, around δ 7.3-7.5 ppm.[10]
-
Bromophenyl Protons: The para-substituted benzene ring will show two doublets, characteristic of an AA'BB' system, between δ 7.6 and δ 8.0 ppm.
-
Methylene Protons (-CH₂-): A sharp singlet corresponding to the two protons of the methylene bridge is expected around δ 4.2-4.5 ppm, deshielded by the adjacent ketone and pyridine ring.[10]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals will be present in the δ 120-155 ppm range, corresponding to the carbons of the pyridine and bromophenyl rings. The carbon bearing the bromine (C-Br) will be identifiable around δ 125-130 ppm, and the pyridine carbons adjacent to the nitrogen will be downfield around δ 150 ppm.[11]
-
Methylene Carbon: The methylene carbon signal should appear around δ 45-55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the ketone C=O stretch is expected around 1680-1700 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
-
The C-Br stretch will be visible in the fingerprint region, typically below 700 cm⁻¹.[12]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom. The expected molecular ion peak would be at m/z 275 and 277.
-
Section 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
Table 2: GHS Hazard Information
| Hazard Type | Classification & Statement | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [2] |
| Precautionary Statements | P261, P264, P272, P280, P302+P352, P362+P364, P501 | [2] |
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone (CAS: 1099433-27-8) represents more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, featuring strategically placed functional groups, makes it a privileged scaffold for the synthesis of targeted therapeutics, especially kinase inhibitors. Understanding its physicochemical properties, synthetic routes, and potential applications allows researchers to leverage its full potential in the complex, multi-step process of drug discovery. As the quest for more selective and potent medicines continues, the importance of such versatile intermediates will only grow.
References
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- 3. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]
- 4. 2,4'-Dibromoacetophenone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. 1-(4-Bromophenyl)-2-ethylsulfinyl-2-(phenylselanyl)ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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